![molecular formula C8H12ClNO4 B13166900 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride](/img/structure/B13166900.png)
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride is a non-chiral, rigid compound that serves as an analogue of 2-aminoadipic acid . This compound is of interest due to its unique bicyclic structure, which imparts specific chemical and physical properties that make it useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride involves a multi-step process. One of the key synthetic routes starts from dimethyl-meso-2,5-dibromohexanedioate . The process includes the following steps:
Double Alkylation: Dimethyl pyrrolidine-2,5-dicarboxylate is subjected to double alkylation using 1-bromo-2-chloroethane.
Cyclization: The intermediate product undergoes cyclization to form the bicyclic structure.
Hydrolysis and Purification: The final steps involve hydrolysis and purification to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into certain active sites of enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride can be compared with other similar compounds such as:
2-Aminoadipic Acid: This compound is a direct analogue and shares similar structural features.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different functional groups and properties.
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride: A related compound with a single carboxylic acid group.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of two carboxylic acid groups, which impart distinct chemical and physical properties .
Properties
Molecular Formula |
C8H12ClNO4 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO4.ClH/c10-5(11)7-1-2-8(9-7,4-3-7)6(12)13;/h9H,1-4H2,(H,10,11)(H,12,13);1H |
InChI Key |
QLNSDTKJSNOJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(N2)C(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


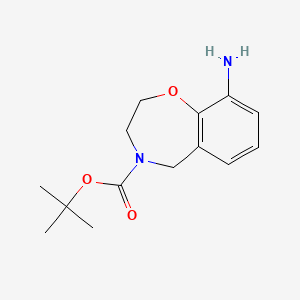
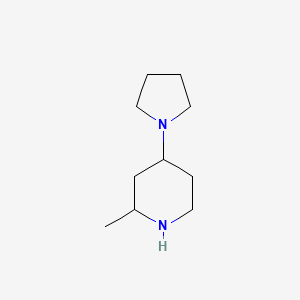
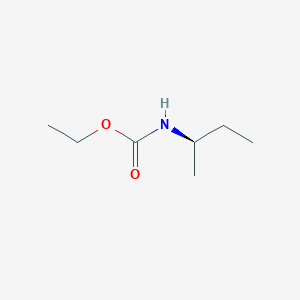
![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)
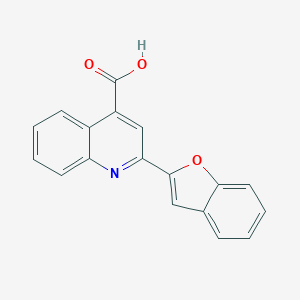

![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)
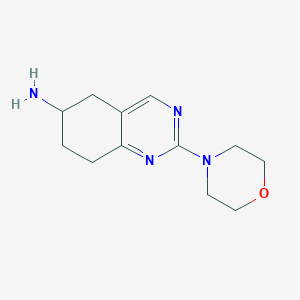

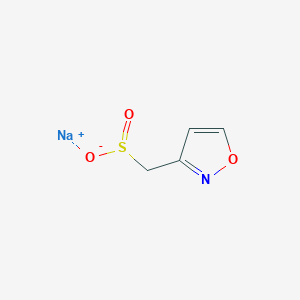
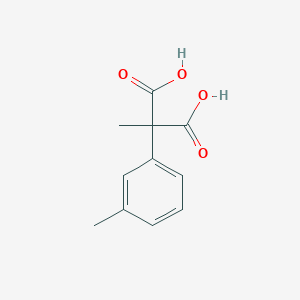
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13166916.png)
![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
